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Phase III Clinical Trial Results: RATIFY (CALGB 10603)

The RATIFY trial established midostaurin as a standard of care for newly diagnosed FLT3-mutated AML.

The key design elements and results are summarized below.

Trial Design Summary

Feature Description

Phase III [1]

Patient
Population

717 newly diagnosed AML patients (aged 18-59) with a confirmed FLT3 mutation

(ITD or TKD) [1]

| Treatment Arms | Experimental: Standard chemotherapy (7+3 induction + high-dose cytarabine

consolidation) + Midostaurin Control: Standard chemotherapy + Placebo [1] | | Primary Endpoint | Overall

Survival (OS) [1] |

Primary Efficacy and Safety Results
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Outcome Measure
Midostaurin +
Chemotherapy

Placebo +
Chemotherapy

Statistical Significance

Overall Survival
(OS)

Median OS: 74.7

months [2]

Median OS: 25.6

months [2]

Hazard Ratio (HR): 0.78;

P=0.009 [1]

Event-Free Survival
(EFS)

Median EFS: 8.0

months [2]

Median EFS: 3.0

months [2]

HR: 0.78; P=0.002 [1]

Rate of Severe
Adverse Events

Similar to placebo

group [1]

Similar to midostaurin

group [1]

No significant difference

[1]

The survival benefit of midostaurin was consistent across all FLT3 mutation subtypes (ITD-high, ITD-low,

and TKD) and regardless of whether patients subsequently underwent an allogeneic hematopoietic stem cell

transplantation [1] [2].

Comparison with Other FLT3 Inhibitors

While no completed head-to-head phase III trials exist, a real-world study and an ongoing trial provide

context for comparing midostaurin with other agents.

Real-World Evidence: Midostaurin vs. Quizartinib A 2024 retrospective multicenter study compared

these inhibitors in newly diagnosed FLT3-ITD AML patients receiving intensive 7+3 chemotherapy [3].

Real-World Outcomes Comparison

Parameter Midostaurin (n=110) Quizartinib (n=20)

Composite Complete Remission (CRc) Rate 73% 85% (p=0.004) [3]

Requirement for Re-induction 17.3% 0% (p=0.04) [3]

Dosing Interruptions/Changes 26% 5% (p=0.04) [3]

Relapse Rate (at median follow-up) 32% 0% (limited follow-up) [3]
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Parameter Midostaurin (n=110) Quizartinib (n=20)

Median Overall Survival Not Reached Not Reached [3]

Ongoing Head-to-Head Clinical Trial

Trial Identifier: 17-623 (Dana-Farber Cancer Institute) [4]
Phase: III [4]

Comparison: Crenolanib vs. Midostaurin in newly diagnosed FLT3-mutated AML, following
induction and consolidation therapy [4]

Status: Not Enrolling (results pending) [4]

Mechanism of Action and Signaling Pathways

Midostaurin is an oral, multi-targeted kinase inhibitor. Its mechanism involves disrupting key proliferative

and survival signals in cancer cells.

Key Molecular Targets

Target Function in AML and Mast Cell Diseases Impact of Inhibition

FLT3 (mutant
and wild-type)

Receptor tyrosine kinase; mutations
(ITD/TKD) cause constitutive activation,

driving leukemic cell proliferation and
survival [5] [6].

Induces apoptosis in leukemic cells;
primary mechanism in FLT3-mutated

AML [5] [7].

KIT (including
D816V

mutant)

Receptor tyrosine kinase; the D816V
mutation drives mast cell growth and

survival in systemic mastocytosis [5].

Inhibits growth and survival of
neoplastic mast cells; basis for

approval in systemic mastocytosis [5].

PDGFR-α/β,
VEGFR2

Kinases involved in angiogenesis and tumor

microenvironment maintenance [8] [6].

May contribute to anti-leukemic effects

by disrupting the tumor
microenvironment [8].

SYK, PKC Kinases involved in downstream signaling
and cell transformation [8] [5].

Contributes to broad activity and
chemosensitization, including in non-

FLT3-mutated AML [8].
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The following diagram illustrates how midostaurin inhibits the constitutively active FLT3 receptor and its

downstream signaling pathways, leading to apoptosis in leukemic cells.
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Click to download full resolution via product page

Key Experimental Methodologies

The evidence for midostaurin's efficacy is rooted in specific clinical and preclinical experimental designs.

1. Pivotal Clinical Trial Protocol (RATIFY)

Treatment Regimen: Midostaurin (50 mg twice daily) or placebo was administered on days 8-21 of
each 7+3 induction cycle (daunorubicin + cytarabine), days 8-21 of each high-dose cytarabine

consolidation cycle, and continuously for up to 12 cycles of maintenance therapy in patients who
remained in remission [1] [2].
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Key Inclusion/Exclusion: Patients aged 18-59 with newly diagnosed AML and a confirmed FLT3-

ITD or TKD mutation; acute promyelocytic leukemia was excluded [1] [4].
Primary Endpoint Measurement: Overall survival was measured from randomization until death

from any cause [1].

2. Preclinical In Vivo Efficacy Models

Cell Lines: Studies used luciferase-tagged AML cell lines (e.g., SKNO-1-luc+, OCI-AML3-luc+)

expressing wild-type or mutant FLT3 [8].
Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old [8].

Procedure: Mice received intravenous tail vein injection of AML cells. After 3 days, mice were
randomized based on baseline luminescence into treatment groups (e.g., midostaurin 100 mg/kg vs.

vehicle control). The drug was administered daily via oral gavage. Tumor burden was monitored
longitudinally using non-invasive bioluminescence imaging [8].

Outcome Analysis: Total body luminescence was quantified and compared between groups to
assess the drug's effect on leukemia progression [8].

3. Drug Combination Synergy Studies

Methodology: AML cell lines or primary patient samples were treated with midostaurin alone and in
combination with standard chemotherapies (e.g., cytarabine, daunorubicin) or other targeted agents

[8].
Analysis: Drug interaction was analyzed using the Combination Index (CI) method, where CI < 1

indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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